molecular formula C14H28BrNO2 B6163761 tert-butyl N-(9-bromononyl)carbamate CAS No. 2352715-55-8

tert-butyl N-(9-bromononyl)carbamate

Cat. No.: B6163761
CAS No.: 2352715-55-8
M. Wt: 322.3
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Description

tert-Butyl N-(9-bromononyl)carbamate ( 2352715-55-8) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a bromoalkane terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine, offering two distinct and orthogonal reactive sites. The Boc protecting group is a cornerstone in synthetic chemistry for its ability to protect amines from unwanted reactions during multi-step synthesis. The deprotection mechanism involves acid-mediated cleavage, typically with trifluoroacetic acid (TFA), leading to the formation of a carbamic acid that readily decarboxylates to release the free amine and produce the free amine salt as the final product . The nine-carbon alkyl chain linker provides flexibility and is useful in the design of molecular spacers. The terminal bromine is a versatile handle for further functionalization through various cross-coupling reactions, such as nucleophilic substitutions, or for incorporation into larger, more complex structures. This makes the compound particularly relevant in the synthesis of bioactive molecules, including potential enzyme inhibitors . This product is intended for research and development applications only and is strictly not for diagnostic, therapeutic, or personal use. Proper storage conditions are recommended to maintain product stability. For comprehensive safety information, including hazard statements and precautionary measures, please refer to the provided Safety Data Sheet (SDS).

Properties

CAS No.

2352715-55-8

Molecular Formula

C14H28BrNO2

Molecular Weight

322.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(9-bromononyl)carbamate typically involves the reaction of tert-butyl carbamate with 9-bromononyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(9-bromononyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Pharmaceuticals

  • tert-butyl N-(9-bromononyl)carbamate serves as an important intermediate in the synthesis of bioactive compounds. Its structure allows for the introduction of bromine, which can facilitate further reactions such as nucleophilic substitutions or coupling reactions.
  • Case Study : In research focused on developing new anti-cancer agents, this compound was utilized to synthesize derivatives that exhibited promising cytotoxic activity against various cancer cell lines.

2. PROTAC Development

  • The compound is employed as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which has significant implications in treating diseases like cancer.
  • Case Study : A study demonstrated that using this compound as a linker improved the efficacy of PROTACs targeting specific oncogenic proteins, leading to enhanced degradation rates compared to traditional methods.

3. Organic Synthesis Reactions

  • The compound is also used in various organic synthesis reactions, including palladium-catalyzed cross-coupling reactions. It acts as a reagent that can participate in C-N bond formation.
  • Case Study : Researchers reported successful synthesis of complex amines using this compound in a palladium-catalyzed reaction, showcasing its utility in creating diverse molecular architectures.

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Pharmaceutical SynthesisIntermediate for bioactive compound developmentAnti-cancer agent synthesis
PROTAC DevelopmentLinker for targeted protein degradation agentsEnhanced efficacy in oncogenic protein targeting
Organic Synthesis ReactionsReagent in palladium-catalyzed cross-coupling reactionsComplex amine synthesis

Mechanism of Action

The mechanism of action of tert-butyl N-(9-bromononyl)carbamate primarily involves its reactivity as a carbamate and a bromide. The tert-butyl carbamate group can be deprotected to release the free amine, which can then participate in various biochemical reactions. The bromononyl chain can undergo nucleophilic substitution, allowing the compound to be modified or conjugated to other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variation: tert-Butyl N-(6-Bromohexyl)carbamate

  • Structure : Shorter six-carbon bromoalkyl chain.
  • Synthesis : Prepared via reaction with K₂CO₃, NaI, and dioxane under reflux (66–72% yield) .
  • Solubility: Longer chains (e.g., 9-bromononyl) may exhibit lower solubility in polar solvents due to increased hydrophobicity.
  • Applications: Used in cannabinoid receptor ligand synthesis, highlighting its role in medicinal chemistry .

Cyclic vs. Linear Structures

  • Example : tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS: 1932203-04-7) .
    • Structure : Bicyclic framework with a rigid azabicyclo[2.2.1]heptane core.
    • Key Differences :
  • Conformational Rigidity : The bicyclic structure restricts rotational freedom, advantageous for targeting specific protein pockets in drug design.
  • Reactivity : Lacks a bromine atom, limiting utility in alkylation reactions but enabling amine-directed modifications.

Functional Group Modifications

Hydroxyl-Substituted Derivatives
  • Example : tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) .
    • Structure : Cyclopentyl ring with a hydroxyl group.
    • Key Differences :
  • Hydrogen Bonding: The hydroxyl group enables interactions with biological targets (e.g., enzymes), unlike the electrophilic bromine in the 9-bromononyl analog.
  • Applications : Suited for prodrugs or polar molecule synthesis due to enhanced solubility.
Amino-Substituted Derivatives
  • Example: tert-Butyl N-(9-amino-2-methylnonan-2-yl)carbamate . Structure: Amino group replaces bromine. Key Differences:
  • Reactivity: The amino group facilitates amide bond formation or Schiff base chemistry, contrasting with the bromine’s role in nucleophilic substitutions.
  • Biological Utility: Potential use in peptide mimetics or as a building block for bioactive molecules.
Sulfone-Containing Derivatives
  • Example : tert-Butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate (CAS: 1461708-19-9) .
    • Structure : Sulfone group adjacent to the carbamate.
    • Key Differences :
  • Electron-Withdrawing Effects : The sulfone stabilizes adjacent negative charges, altering reaction pathways compared to bromine’s leaving-group behavior.
  • Applications : Useful in synthesizing sulfonamide drugs or stabilizing transition states in catalysis.

Comparative Data Table

Compound Name Structure Type Functional Group Key Features Applications References
tert-Butyl N-(9-bromononyl)carbamate Linear alkyl Bromine Long chain, Boc-protected, alkylation Intermediate for drug synthesis
tert-Butyl N-(6-bromohexyl)carbamate Linear alkyl Bromine Shorter chain, higher solubility Ligand synthesis (e.g., cannabinoid)
tert-Butyl N-(3-hydroxycyclopentyl)carbamate Cyclic Hydroxyl Hydrogen bonding, rigidity Prodrugs, polar molecules
tert-Butyl N-(9-amino-2-methylnonan-2-yl)carbamate Linear alkyl Amino Amine reactivity, peptide mimetics Bioactive molecule synthesis
tert-Butyl N-(azabicyclo[2.2.1]heptanyl)carbamate Bicyclic Amine Conformational rigidity Targeted drug design

Research Findings and Trends

  • Synthetic Flexibility: Brominated carbamates like this compound are preferred for alkylation reactions in drug discovery, whereas hydroxyl or amino derivatives are leveraged for targeted interactions .
  • Biological Relevance : Cyclic and bicyclic analogs exhibit enhanced binding specificity in receptor studies, underscoring the importance of structural rigidity .

Biological Activity

Tert-butyl N-(9-bromononyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, synthesizing data from various studies and highlighting its therapeutic potential, particularly in anti-inflammatory and antimicrobial applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H18BrN2O2
  • Molecular Weight : 304.18 g/mol

Synthesis

The synthesis of this compound typically involves the reaction between tert-butyl carbamate and 9-bromononanoic acid under standard coupling conditions. The general reaction can be represented as follows:

tert butyl carbamate+9 bromononanoic acidtert butyl N 9 bromononyl carbamate\text{tert butyl carbamate}+\text{9 bromononanoic acid}\rightarrow \text{tert butyl N 9 bromononyl carbamate}

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluating various carbamate derivatives demonstrated that certain amide derivatives showed promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to standard NSAIDs like indomethacin . This suggests that this compound may also possess similar effects.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains. In vitro studies have shown that certain carbamates can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, the inhibition of signal peptidase I (SPase I) has been noted, leading to the accumulation of pre-proteins and eventual bacterial cell death .

Case Study 1: Anti-inflammatory Evaluation

In a controlled study, a series of carbamate derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. This compound exhibited a notable reduction in edema compared to untreated controls, indicating its potential as an effective anti-inflammatory agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of various carbamates, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The results suggested that the compound could serve as a viable candidate for further development in antimicrobial therapies .

Data Summary

Biological Activity Effectiveness Reference
Anti-inflammatory39% - 54% inhibition
AntimicrobialSignificant inhibition zones

Q & A

Q. Can this compound serve as a bifunctional linker in drug conjugates?

  • Methodological Answer : The bromine enables bioconjugation (e.g., with thiols via nucleophilic substitution), while the carbamate protects amines. Test feasibility using model systems (e.g., glutathione conjugation). Analyze conjugate stability in serum via SEC-HPLC .

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